1-Isopropoxyhexane
Overview
Description
1-Isopropoxyhexane is an organic compound with the molecular formula C9H20O . It is also known by other names such as hexyl isopropyl ether and 1-(1-methylethoxy)hexane .
Molecular Structure Analysis
The molecular structure of 1-Isopropoxyhexane consists of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The 2D chemical structure image of 1-Isopropoxyhexane is also called a skeletal formula .Scientific Research Applications
Organometallic Chemistry : A study by Puff et al. (1983) investigated the crystal structures of isopropyl- and trimethylsilylmethylene-substituted chloro-hydroxo-tetraorganyl-distannoxanes, revealing a “ladder-type” structure in these compounds. This research contributes to the understanding of molecular structures in organometallic chemistry (Puff, Bung, Friedrichs, & Jansen, 1983).
Atmospheric Chemistry : Nguyen et al. (2014) conducted the Focused Isoprene eXperiment at the California Institute of Technology (FIXCIT) to better understand the atmospheric oxidation mechanisms of important biogenic hydrocarbons, including isoprene and its derivatives (Nguyen et al., 2014).
Polymer Science : Florence and Cadou (2008) demonstrated the one-pot addition and cyclization of diepoxyhexane, providing efficient access to tetrahydrofurans (THFs), which are important in various natural products and pharmaceutical ingredients (Florence & Cadou, 2008).
Catalysis and Isomerization : Santiesteban et al. (2001) explored the role of platinum in hexane isomerization over Pt/FeOy/WOx/ZrO2 catalysts, offering insights into the process of isomerization in the presence of metal catalysts (Santiesteban et al., 2001).
Chemical Kinetics : Jacobs, Burke, and Elrod (2014) studied the kinetics of reactions involving isoprene-derived hydroxynitrates, providing crucial information on the formation of ozone and secondary organic aerosol (SOA) in the atmosphere (Jacobs, Burke, & Elrod, 2014).
Micellar Chemistry : Tatikolov and Costa (2001) investigated the effects of micellar environments on the spectral properties, isomerization, and aggregation of hydrophilic cyanine dyes, highlighting the importance of micellar systems in understanding dye behavior (Tatikolov & Costa, 2001).
properties
IUPAC Name |
1-propan-2-yloxyhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-10-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMZJYFXGWPOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337067 | |
Record name | 1-Isopropoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxyhexane | |
CAS RN |
18636-65-2 | |
Record name | 1-Isopropoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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